Cyclohexanesulfinamide: A Comprehensive Technical Guide
Cyclohexanesulfinamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
Cyclohexanesulfinamide is a sulfur-containing organic compound with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a detailed overview of the synthesis, and known properties of cyclohexanesulfinamide. Due to limited publicly available data, this document outlines plausible synthetic routes based on established methodologies for sulfinamide synthesis and collates the available physicochemical and safety information. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
Sulfinamides are a class of organosulfur compounds characterized by a sulfur-nitrogen single bond, with the sulfur atom also double-bonded to one oxygen atom and single-bonded to a carbon atom. They are valuable intermediates in organic synthesis and have been explored as chiral auxiliaries. Cyclohexanesulfinamide, with its cyclohexyl moiety, presents a lipophilic scaffold that may be of interest in the design of novel therapeutic agents. This document aims to consolidate the current knowledge on cyclohexanesulfinamide, focusing on its synthesis and properties.
Synthesis of Cyclohexanesulfinamide
While specific literature detailing the synthesis of cyclohexanesulfinamide is scarce, several general and robust methods for the preparation of sulfinamides can be adapted. The following are proposed synthetic pathways.
Synthesis from an Organometallic Reagent
A versatile one-pot synthesis of sulfinamides involves the reaction of an organometallic reagent with a sulfur dioxide surrogate, followed by reaction with thionyl chloride and an amine. For cyclohexanesulfinamide, this would involve the use of a cyclohexyl Grignard or organolithium reagent.
Reaction Pathway:
Figure 1: Synthesis of cyclohexanesulfinamide from an organometallic reagent.
Experimental Protocol:
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To a stirred solution of cyclohexylmagnesium bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.5 eq.).
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Stir the reaction mixture at room temperature for 30 minutes to form the magnesium cyclohexanesulfinate salt.
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Add thionyl chloride (1.1 eq.) dropwise to the reaction mixture and stir for an additional 30 minutes at room temperature to form the intermediate cyclohexanesulfinyl chloride.
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Introduce a solution of ammonia (e.g., aqueous ammonia or ammonia in a suitable solvent) (1.5 eq.) and a tertiary amine base such as triethylamine (1.5 eq.) to the reaction mixture.
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Stir at room temperature for 1-2 hours.
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Synthesis from Cyclohexanesulfonyl Chloride
Another potential route involves the reduction of cyclohexanesulfonyl chloride to a sulfinyl chloride intermediate, which is then trapped with ammonia.
Reaction Pathway:
Figure 2: Synthesis of cyclohexanesulfinamide from cyclohexanesulfonyl chloride.
Experimental Protocol:
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Dissolve cyclohexanesulfonyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.
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Add a reducing agent, such as triphenylphosphine (PPh3) (1.1 eq.), to the solution and stir at room temperature until the reduction to the sulfinyl chloride is complete (monitor by TLC or GC-MS).
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In a separate flask, prepare a solution of ammonia (excess) in a suitable solvent.
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Slowly add the in situ generated cyclohexanesulfinyl chloride solution to the ammonia solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours.
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Work up the reaction by washing with water and brine.
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Dry the organic layer, concentrate, and purify the product by chromatography.
Synthesis from Cyclohexanethiol
The direct oxidative coupling of cyclohexanethiol with an amine offers another synthetic strategy.
Reaction Pathway:
Figure 3: Synthesis of cyclohexanesulfinamide from cyclohexanethiol.
Experimental Protocol:
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Dissolve cyclohexanethiol (1.0 eq.) and a suitable amine source like aqueous ammonia (excess) in a solvent such as dimethyl sulfoxide (DMSO).
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Add an oxidizing agent, for example, hydrogen peroxide or a metal catalyst with an oxidant.
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Stir the reaction at room temperature or with gentle heating until the starting thiol is consumed.
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Pour the reaction mixture into water and extract the product with an organic solvent.
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Wash the organic layer to remove the solvent and any remaining reagents.
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Dry, concentrate, and purify the crude cyclohexanesulfinamide by column chromatography.
Properties of Cyclohexanesulfinamide
The available data on the physical and chemical properties of cyclohexanesulfinamide is limited. The following table summarizes the known information.
| Property | Value | Reference |
| Molecular Formula | C6H13NOS | [1] |
| Molecular Weight | 147.24 g/mol | [1] |
| Physical State | Not available | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available | [1] |
| Flash Point | Not available | [1] |
| pH | Not available | [1] |
| Odor | Not available | [1] |
Stability and Reactivity:
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Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[1]
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Conditions to Avoid: Dust generation should be avoided.[1]
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Incompatible Materials: It is incompatible with strong oxidizing agents.[1]
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Hazardous Decomposition Products: Upon decomposition, it may produce carbon oxides, nitrogen oxides, and sulfur oxides.[1]
Spectroscopic Data
Predicted Spectroscopic Features:
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¹H NMR: One would expect to see complex multiplets in the aliphatic region (approximately 1.0-4.0 ppm) corresponding to the protons of the cyclohexyl ring. The protons on the carbon attached to the sulfinamide group would likely be the most downfield. The N-H protons would appear as a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR: The spectrum should show signals for the six carbons of the cyclohexyl ring. The carbon atom directly bonded to the sulfur atom would be the most deshielded.
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IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a strong S=O stretch (around 1050-1090 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 147.24. Fragmentation patterns would likely involve the loss of the amino group, the sulfinyl group, and fragmentation of the cyclohexyl ring.
Applications
While specific applications for cyclohexanesulfinamide have not been extensively reported, its structural motifs suggest potential utility in the following areas:
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Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The lipophilic cyclohexyl group can influence pharmacokinetic properties.
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Asymmetric Synthesis: Chiral versions of sulfinamides are widely used as powerful chiral auxiliaries. If resolved into its enantiomers, chiral cyclohexanesulfinamide could be a useful tool in asymmetric synthesis.
Safety Information
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use in a well-ventilated area.[1]
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Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]
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Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. Irritating and toxic gases may be generated during a fire.[1]
Conclusion
Cyclohexanesulfinamide is a compound for which detailed experimental data is not widely available. However, based on established synthetic methodologies for sulfinamides, several viable synthetic routes can be proposed. Its physical, chemical, and spectroscopic properties are yet to be fully characterized and reported. This guide provides a framework for the synthesis and a summary of the known properties of cyclohexanesulfinamide, serving as a starting point for further research and development. The potential of this molecule in medicinal chemistry and organic synthesis warrants further investigation.
